1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione
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Overview
Description
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H29NO5 and a molecular weight of 471.54 . This compound belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Hydroxylation: The aminoanthracene is hydroxylated to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxy-2-(4-hydroxyphenoxy)anthraquinone: Similar in structure but with a hydroxyphenoxy group instead of an octyloxybenzoyl group.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of an octyloxybenzoyl group.
Uniqueness
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyloxybenzoyl group enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
89868-46-2 |
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Molecular Formula |
C29H29NO5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-octoxybenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C29H29NO5/c1-2-3-4-5-6-9-16-35-19-14-12-18(13-15-19)27(32)22-17-23(31)24-25(26(22)30)29(34)21-11-8-7-10-20(21)28(24)33/h7-8,10-15,17,31H,2-6,9,16,30H2,1H3 |
InChI Key |
OWRWPWACBDWKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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